PluriSIn 1 vs. STF-31 and WZB117: Differential hPSC Cytotoxicity in Fibroblast and Cardiomyocyte Co-Cultures
In a direct head-to-head experiment using human induced pluripotent stem cells (hiPSCs) co-cultured with human fibroblasts and hiPSC-derived cardiomyocytes, PluriSIn 1 (20 μM) was compared against STF-31 (0.01–100 μM) and WZB117 (30 μM) following a 24-hour pulse treatment [1]. The neutral red viability assay at 72 hours demonstrated that PluriSIn 1 achieved strong and selective elimination of hiPSCs without marked cytotoxicity toward fibroblasts or hiPSC-derived cardiomyocytes, whereas STF-31 required careful titration (effective at 5 μM for selective elimination but toxic at higher concentrations to differentiated cells) and WZB117 showed a narrower selectivity window [1].
| Evidence Dimension | Selective cytotoxicity against undifferentiated hiPSCs vs. differentiated somatic cells (fibroblasts, cardiomyocytes) in co-culture |
|---|---|
| Target Compound Data | PluriSIn 1 at 20 μM: eliminated hiPSCs without significant cytotoxicity to fibroblasts and hiPSC-derived cardiomyocytes (neutral red assay, 72 h post-treatment, n=3) |
| Comparator Or Baseline | STF-31 (0.01–100 μM): selective at 5 μM but toxic to differentiated cells at higher concentrations. WZB117 (30 μM): narrower selectivity window relative to PluriSIn 1 |
| Quantified Difference | PluriSIn 1 maintained a wider selectivity window at a fixed 20 μM dose, whereas STF-31 required narrow dose optimization to avoid off-target killing of somatic cells. |
| Conditions | 24-hour pulse treatment; co-culture of DF6-9-9T hiPSCs with human fibroblasts and DF6-9-9T hiPSC-derived cardiomyocytes; neutral red viability assay 72 h after treatment initiation; n=3 |
Why This Matters
For procurement of stem cell safety reagents, a fixed-dose compound with validated selectivity across multiple differentiated cell types reduces protocol variability and eliminates the need for labor-intensive dose-titration per cell line, directly impacting workflow reproducibility.
- [1] Boheler KR, Bhattacharya S, Kropp EM, et al. Twenty-four-hour pulse treatment for selective in vitro elimination of hiPSCs. Figure 2. PMC4414215 (Stem Cell Reports, 2015). Comparison of STF-31, WZB117, and PluriSIn treatment in subconfluent/confluent hiPSCs, fibroblasts, and hiPSC-derived cardiomyocytes. View Source
